7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline
Overview
Description
“7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline” is a heterocyclic organic compound . It has a molecular formula of C15H17ClN2 and a molecular weight of 260.8 .
Molecular Structure Analysis
The molecular structure of “this compound” includes a quinoline ring with a chlorine atom at the 7th position and a methyl group at the 8th position. A piperidine ring is attached to the 4th position of the quinoline ring .Physical And Chemical Properties Analysis
“this compound” has a molecular weight of 260.8 and a molecular formula of C15H17ClN2 . It has 2 hydrogen bond acceptors and 0 hydrogen bond donors .Scientific Research Applications
Anticorrosive Properties
Quinoline derivatives, including 7-Chloro-8-methyl-4-(piperidin-1-YL)quinoline, have been widely recognized for their anticorrosive capabilities. These compounds demonstrate significant effectiveness against metallic corrosion due to their high electron density, allowing them to adsorb and form stable chelating complexes with metallic surfaces. This is particularly relevant in industries where corrosion resistance is crucial, such as in the manufacturing of metallic structures and components. The presence of polar substituents enhances their adsorption and complex formation, making these derivatives valuable in developing anticorrosive materials (Verma, Quraishi, & Ebenso, 2020).
Biomedical Applications
Quinoline and quinazoline alkaloids, including derivatives like this compound, have garnered attention for their significant bioactive properties. Historically, compounds from these classes have been isolated from natural sources, showing a wide range of bioactivities such as antitumor, antimalarial, antibacterial, and antifungal effects. Their biological activities make them potential candidates for developing new pharmaceuticals, highlighting their importance in antimalarial and anticancer drug development (Shang et al., 2018).
Antimalarial Activity
The quinoline scaffold is foundational in antimalarial drug development, with several derivatives, including chloroquine and quinine, serving as primary agents in malaria treatment for decades. Research continues to focus on synthesizing new quinoline-based drugs to enhance efficacy and overcome resistance issues, indicating the ongoing relevance of this chemical class in addressing global health challenges such as malaria (Ilakiyalakshmi & Napoleon, 2022).
Optoelectronic Materials
Quinoline derivatives are increasingly studied for their applications in optoelectronic materials due to their luminescent properties. These compounds, including specific quinoline derivatives, are utilized in electronic devices, luminescent elements, and photoelectric conversion elements. The integration of quinoline and pyrimidine fragments into π-extended conjugated systems has shown potential for creating novel optoelectronic materials, indicating a promising area of research for the development of advanced materials (Lipunova et al., 2018).
Safety and Hazards
properties
IUPAC Name |
7-chloro-8-methyl-4-piperidin-1-ylquinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2/c1-11-13(16)6-5-12-14(7-8-17-15(11)12)18-9-3-2-4-10-18/h5-8H,2-4,9-10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ITPJKYOGOLBIFN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC2=C(C=CN=C12)N3CCCCC3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20674742 | |
Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1072944-74-1 | |
Record name | 7-Chloro-8-methyl-4-(1-piperidinyl)quinoline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072944-74-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 7-Chloro-8-methyl-4-(piperidin-1-yl)quinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20674742 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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